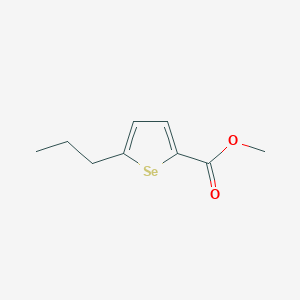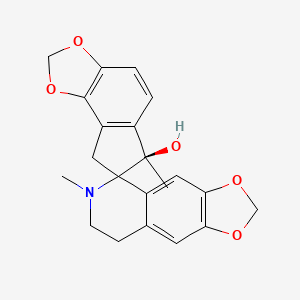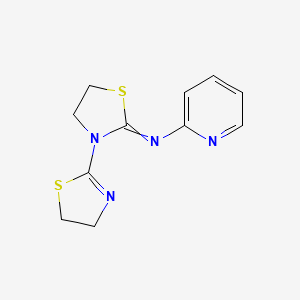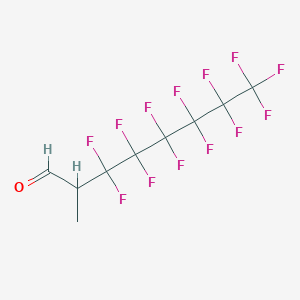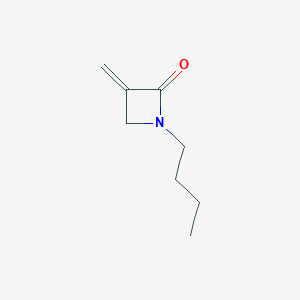
2-Azetidinone, 1-butyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azetidinone, 1-butyl-3-methylene-: is a four-membered lactam, also known as a β-lactam. This compound is part of the azetidine family, which is characterized by a nitrogen atom in a four-membered ring. The presence of the methylene group at the third position and the butyl group at the first position makes this compound unique. β-lactams are significant in medicinal chemistry due to their role as the core structure in many antibiotics, including penicillins and cephalosporins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 1-butyl-3-methylene- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield 1,3-disubstituted azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often involves the use of efficient and scalable methods. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Azetidinone, 1-butyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted azetidines .
科学的研究の応用
2-Azetidinone, 1-butyl-3-methylene- has several scientific research applications:
作用機序
The mechanism of action of 2-Azetidinone, 1-butyl-3-methylene- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis . The methylene and butyl groups may influence the compound’s binding affinity and specificity towards different targets.
類似化合物との比較
2-Azetidinone: The parent compound without the butyl and methylene substituents.
1-Butyl-2-azetidinone: Similar structure but lacks the methylene group.
3-Methylene-2-azetidinone: Similar structure but lacks the butyl group.
Uniqueness: 2-Azetidinone, 1-butyl-3-methylene- is unique due to the presence of both the butyl and methylene groups. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .
特性
CAS番号 |
113437-04-0 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
1-butyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-9-6-7(2)8(9)10/h2-6H2,1H3 |
InChIキー |
WILZAJBPYJECEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC(=C)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
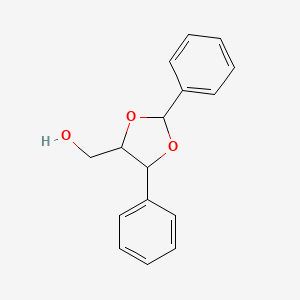
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)

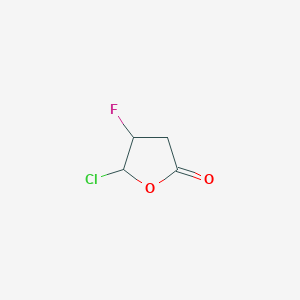
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
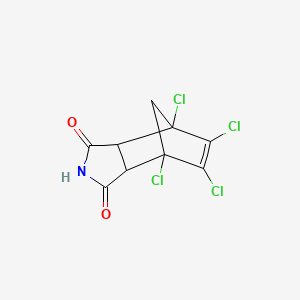
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
